molecular formula C25H27N3O4S B11166316 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11166316
M. Wt: 465.6 g/mol
InChI Key: YTXBVKGKHCHPSS-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzyl(methyl)sulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety through an amide linkage. The presence of both sulfonamide and amide functionalities makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methyl)sulfonamide.

    Coupling with 4-Aminophenyl Derivative: The benzyl(methyl)sulfonamide is then coupled with 4-aminophenyl derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamide intermediate.

    Amidation Reaction: The final step involves the reaction of the sulfonamide intermediate with 3-[(2-methylpropanoyl)amino]benzoic acid in the presence of a coupling agent such as DCC or N,N’-diisopropylcarbodiimide (DIC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization, and chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The amide and sulfonamide groups can be reduced to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfonamide and amide groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. The amide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzamide: Unique due to the combination of sulfonamide and amide functionalities.

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-[(2-methylpropanoyl)amino]benzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

The uniqueness of This compound lies in its dual functional groups, which provide versatility in chemical reactions and potential applications. The presence of both sulfonamide and amide groups allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C25H27N3O4S/c1-18(2)24(29)27-22-11-7-10-20(16-22)25(30)26-21-12-14-23(15-13-21)33(31,32)28(3)17-19-8-5-4-6-9-19/h4-16,18H,17H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

YTXBVKGKHCHPSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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